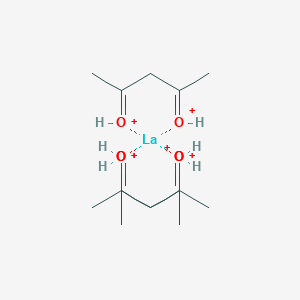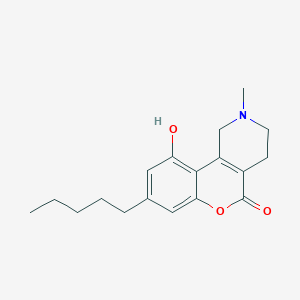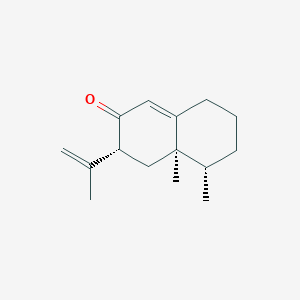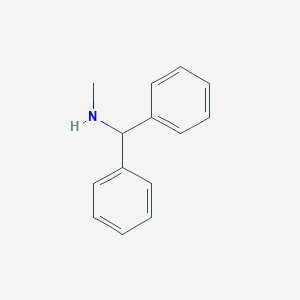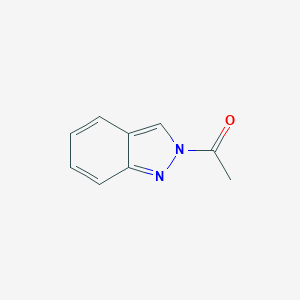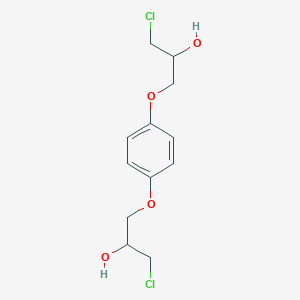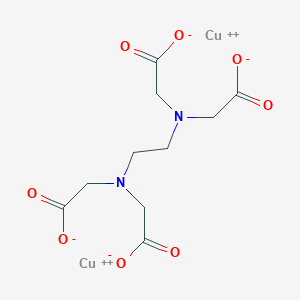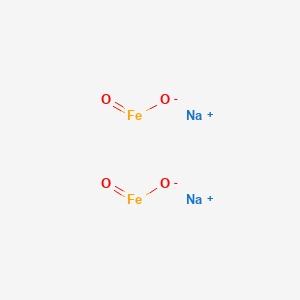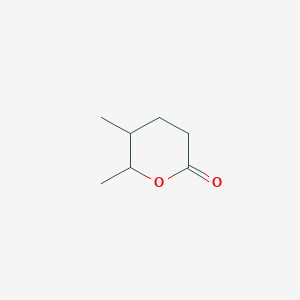
5,6-Dimethyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyloxan-2-one, also known as DMDO, is a cyclic organic compound with the molecular formula C5H8O2. This compound is widely used in scientific research due to its unique chemical properties. DMDO is a versatile oxidizing agent that can be used in a variety of chemical reactions.
Scientific Research Applications
Nucleic Acid Interactions
- 5,6-Dimethyloxan-2-one derivatives have been studied for their interactions with nucleic acids. For instance, indolo[2,3-b]quinoxaline derivatives, related to 5,6-Dimethyloxan-2-one, show binding to nucleic acid duplexes by intercalation, which is a process where molecules insert between DNA base pairs (Patel, Bergman, & Gräslund, 1991).
Antitumor Activity
- Certain analogues like 5,6-dimethylxanthenone-4-acetic acid (5,6-MeXAA) have shown promise in cancer treatment. They exhibit significant anti-tumor effects, causing blood flow shutdown and hemorrhagic necrosis in tumors (Laws, Matthew, Double, & Bibby, 1995).
Cytokine Induction
- Research indicates that 5,6-MeXAA can induce mRNA for tumor necrosis factor in human and murine immune cells, suggesting a role in immune response modulation (Patel, Parkin, & Bibby, 1997).
DNA Binding
- Mixed ligand complexes of 5,6-dimethyl-1,10-phenanthroline, a derivative of 5,6-Dimethyloxan-2-one, have been synthesized and characterized, showing unique DNA binding properties. These interactions depend on the hydrophobic interaction of dimethyl groups with DNA surfaces (Maheswari et al., 2006).
Mechanism of Action in Antitumor Agents
- Studies on derivatives like [Pt(1 S,2 S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]2+ reveal a multimodal mechanism of action in killing cancer cells, differing fundamentally from conventional platinum-based drugs (Kostrhunova et al., 2019).
Combustion Chemistry
- Research into the combustion behavior of compounds like 2,5-dimethylhexane, which have structural similarities to 5,6-Dimethyloxan-2-one, contributes to understanding the combustion characteristics of alternative hydrocarbon fuels (Sarathy et al., 2014).
properties
CAS RN |
10413-18-0 |
|---|---|
Product Name |
5,6-Dimethyloxan-2-one |
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5,6-dimethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-7(8)9-6(5)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
HAXARIVGMMVELD-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)OC1C |
Canonical SMILES |
CC1CCC(=O)OC1C |
density |
1.020-1.242 |
Other CAS RN |
10413-18-0 |
physical_description |
Liquid Colourless to yellow liquid; Minty fruit-like aroma |
solubility |
Slightly soluble in water Soluble (in ethanol) |
synonyms |
5-HYDROXY-4-METHYLHEXANOICACIDDELTA-LACTONE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



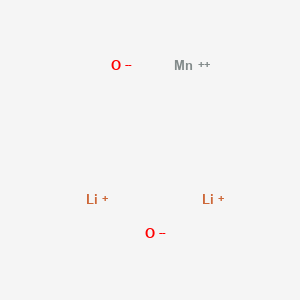
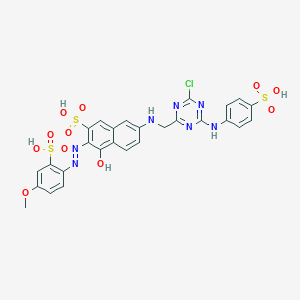
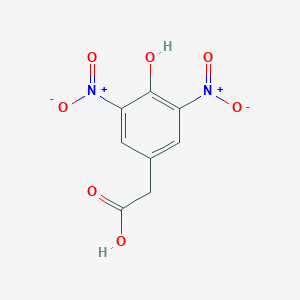
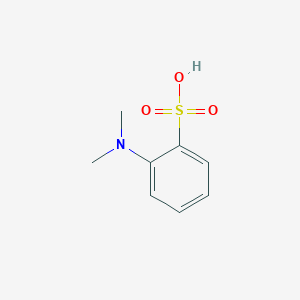
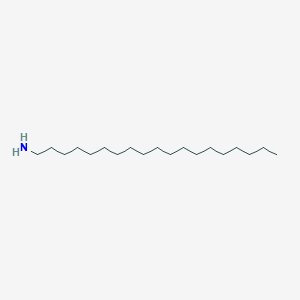
![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
